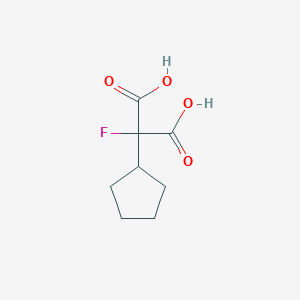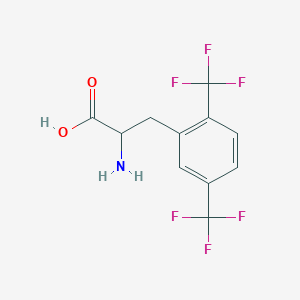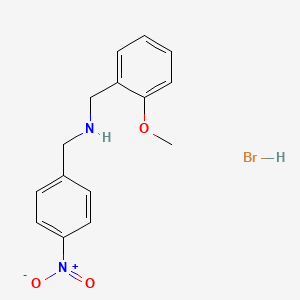![molecular formula C12H19N3O4 B2386432 3-(1-Methylimidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 1379842-82-6](/img/structure/B2386432.png)
3-(1-Methylimidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Methylimidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound characterized by its unique molecular structure. This compound features a 1-methylimidazole ring, a carboxylic acid group, and an isopropyl group attached via an ester linkage. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of 1-methylimidazole. The imidazole ring is then functionalized with appropriate groups to introduce the carboxylic acid and ester functionalities. Common synthetic routes may include:
Nucleophilic substitution reactions: to introduce the carboxylic acid group.
Esterification reactions: to attach the isopropyl group via an ester linkage.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired stereochemistry and minimize by-products.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce different substituents on the imidazole ring or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: Its biological activity can be explored in drug discovery and development.
Medicine: Potential therapeutic applications may include its use as an anti-inflammatory or antimicrobial agent.
Industry: It can be utilized in the synthesis of other complex organic molecules and materials.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be studied to understand its mode of action and potential therapeutic benefits.
相似化合物的比较
1-Methylimidazole: A simpler compound with similar structural features.
Cimetidine: A well-known anti-ulcer drug with a related imidazole structure.
2,3-Bis(1-methylimidazol-2-yl)quinoxaline: Another complex molecule with multiple imidazole rings.
Uniqueness: 3-(1-Methylimidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
属性
IUPAC Name |
3-(1-methylimidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-8(10(16)17)7-9-13-5-6-15(9)4/h5-6,8H,7H2,1-4H3,(H,14,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBQHMKNYGZOSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=CN1C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379842-82-6 |
Source


|
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-imidazol-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone](/img/structure/B2386349.png)

![tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate](/img/structure/B2386352.png)







![N-[[(3Ar,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-2-chloro-N-methylacetamide](/img/structure/B2386366.png)

![3-[[1-[2-(1-Methylindol-3-yl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2386369.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2386372.png)
